Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid
Description
Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate (C${12}$H${16}$F$3$NO$4$) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 3-position and a methyl ester at the 1-position. The compound exists as a trifluoroacetic acid (TFA) salt, likely due to protonation of the azetidine’s tertiary nitrogen, enhancing its solubility in polar solvents . BCP scaffolds are widely utilized in medicinal chemistry as bioisosteres for tert-butyl or aromatic groups due to their high rigidity, metabolic stability, and three-dimensional character. The azetidine substituent introduces a basic nitrogen, enabling salt formation and further functionalization, making this compound a versatile intermediate for drug discovery.
Properties
IUPAC Name |
methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.C2HF3O2/c1-13-8(12)10-4-9(5-10,6-10)7-2-11-3-7;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAYCXLXHWWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate; 2,2,2-trifluoroacetic acid (CAS No. 2411278-90-3) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which is known for its ability to mimic phenyl rings in biological systems (bioisosterism). This property enhances its potential as a drug candidate by improving pharmacokinetic profiles while maintaining or enhancing biological activity.
Pharmacological Properties
Research indicates that compounds with bicyclo[1.1.1]pentane structures exhibit various pharmacological effects, including:
- Anticancer Activity : Studies have shown that derivatives of bicyclo[1.1.1]pentane can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
- Neuroprotective Properties : Preliminary data suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders.
The precise mechanisms through which methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation.
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in cancer progression and inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
Chemical Composition:
- IUPAC Name: Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate; 2,2,2-trifluoroacetic acid
- CAS Number: 2411278-90-3
- Molecular Formula: C10H15F3N2O2
The compound features a bicyclic structure combined with an azetidine moiety and a trifluoroacetate group. Its unique structure contributes to its biological activity and potential therapeutic effects.
Medicinal Chemistry
Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid has been studied for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Research indicates that compounds with similar bicyclic structures exhibit promising anticancer properties. For instance, derivatives of bicyclic compounds have shown significant antiproliferative effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values in low micromolar ranges . This suggests that this compound could be further investigated for its anticancer potential.
Neuropharmacology
Given the presence of the azetidine ring, this compound may also interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Compounds with similar structures have been evaluated for their effects on cognitive function and neuroprotection.
Case Study 1: Anticancer Screening
A study screened various derivatives of bicyclic compounds against human cancer cell lines, demonstrating that modifications to the azetidine group significantly impacted anticancer activity . The most effective derivatives exhibited IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Effects
Research into similar bicyclic compounds has highlighted their potential neuroprotective effects in models of neurodegeneration . The mechanisms involved include modulation of neurotransmitter release and reduction of oxidative stress markers.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | IC50 (μg/mL) | Target Cell Line |
|---|---|---|---|
| Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane | Bicyclic | TBD | TBD |
| Bicyclic Derivative A | Bicyclic | 1.9 | HCT-116 |
| Bicyclic Derivative B | Bicyclic | 2.3 | MCF-7 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Azetidine vs. This makes the target compound more water-soluble, especially as a TFA salt .
- Electron-Withdrawing Substituents: Derivatives with 4-cyanophenyl or trifluoromethyl groups exhibit enhanced metabolic stability and electron-deficient character, useful in tuning pharmacokinetic properties .
- Halogenated Derivatives : The 4-chlorophenyl analog (236.69 g/mol) demonstrates how halogens improve binding to hydrophobic pockets in biological targets, a common strategy in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
